molecular formula C9H10ClFO2 B1317449 (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol CAS No. 352530-45-1

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Cat. No. B1317449
CAS RN: 352530-45-1
M. Wt: 204.62 g/mol
InChI Key: OSIKOYZBGUHWAB-MRVPVSSYSA-N
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Description

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS# 352530-45-1) is a research chemical . It has a molecular weight of 204.63 and a molecular formula of C9H10ClFO2 .


Molecular Structure Analysis

The molecular structure of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol can be represented by the canonical SMILES string: C1=CC(=CC=C1OCC(CCl)O)F . The InChI string representation is: InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1 .

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activities

Research has explored the synthesis of compounds related to (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol for their potential antimicrobial and antiradical activities. For instance, Čižmáriková et al. (2020) prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols, including propan-2-ol. These compounds were tested against various human pathogens and for antioxidant activity, although they showed lower biological activities compared to certain beta blockers (Čižmáriková et al., 2020).

Catalysis

Aydemir et al. (2014) reported on the synthesis of Ru(II)–phosphinite compounds using 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride as a precursor. These compounds were utilized as catalysts in the transfer hydrogenation of ketones, achieving up to 99% conversion. This highlights the role of related chloro-propanol derivatives in facilitating efficient catalytic processes (Aydemir et al., 2014).

Material Science

In material science, Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, demonstrating its potential application in the synthesis of organic fluoro-containing polymers due to its strong intermolecular hydrogen bonds, which could be beneficial in developing materials with enhanced properties (Li et al., 2015).

Synthesis of Bioactive Compounds

Furthermore, Moen et al. (2005) described the chemo-enzymatic synthesis of both enantiomers of the drug ranolazine from enantiopure (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, showcasing the importance of such chloro-propanol derivatives in the synthesis of pharmaceutically relevant compounds (Moen et al., 2005).

Safety and Hazards

The safety data sheet for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol indicates that it is intended only for research and development use by, or directly under the supervision of, a technically qualified individual .

Mechanism of Action

Target of Action

It is known that this compound is a useful research chemical , suggesting that it may have multiple potential targets depending on the context of the research.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways

Result of Action

It is known that this compound is a useful research chemical , suggesting that it may have various potential effects depending on the context of the research.

properties

IUPAC Name

(2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKOYZBGUHWAB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584213
Record name (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

CAS RN

352530-45-1
Record name (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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